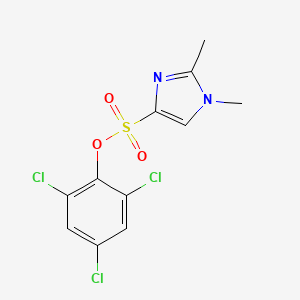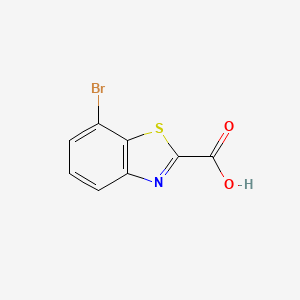![molecular formula C11H12ClN3O2 B1389721 4-Methoxy-3-[1,2,4]triazol-1-ylmethyl-benzaldehyde hydrochloride CAS No. 1185132-00-6](/img/structure/B1389721.png)
4-Methoxy-3-[1,2,4]triazol-1-ylmethyl-benzaldehyde hydrochloride
Vue d'ensemble
Description
4-Methoxy-3-[1,2,4]triazol-1-ylmethyl-benzaldehyde hydrochloride is a chemical compound with the molecular formula C11H12ClN3O2. It is characterized by a benzene ring substituted with a methoxy group, a triazole ring, and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with 1,2,4-triazole in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Methoxy-3-[1,2,4]triazol-1-ylmethyl-benzaldehyde hydrochloride may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the aldehyde group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or alcohols can replace the hydrogen atoms.
Major Products Formed:
Oxidation: 4-Methoxy-3-[1,2,4]triazol-1-ylmethyl-benzoic acid
Reduction: 4-Methoxy-3-[1,2,4]triazol-1-ylmethyl-benzyl alcohol
Substitution: Various substituted triazoles depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring makes it a versatile intermediate in the construction of pharmaceuticals and agrochemicals.
Biology: In biological research, 4-Methoxy-3-[1,2,4]triazol-1-ylmethyl-benzaldehyde hydrochloride has been evaluated for its cytotoxic properties against cancer cell lines. It has shown potential as an anticancer agent, exhibiting inhibitory activities against MCF-7 and HCT-116 cancer cell lines.
Medicine: The compound's potential as an anticancer agent has led to its exploration in medicinal chemistry. Its ability to inhibit cancer cell growth makes it a candidate for further development into therapeutic drugs.
Industry: In the chemical industry, this compound is used in the synthesis of various intermediates and final products. Its versatility and reactivity make it valuable for producing a wide range of chemical compounds.
Mécanisme D'action
The mechanism by which 4-Methoxy-3-[1,2,4]triazol-1-ylmethyl-benzaldehyde hydrochloride exerts its effects involves its interaction with molecular targets within cells. The triazole ring is known to bind to various enzymes and receptors, disrupting their normal function and leading to cell death in cancer cells. The exact molecular pathways involved are still under investigation, but the compound's ability to inhibit cell growth suggests it interferes with key cellular processes.
Comparaison Avec Des Composés Similaires
4-Methoxybenzaldehyde
1,2,4-Triazole
Benzaldehyde derivatives
Uniqueness: 4-Methoxy-3-[1,2,4]triazol-1-ylmethyl-benzaldehyde hydrochloride is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its cytotoxic properties set it apart from other benzaldehyde derivatives, making it a valuable compound in anticancer research.
Propriétés
IUPAC Name |
4-methoxy-3-(1,2,4-triazol-1-ylmethyl)benzaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c1-16-11-3-2-9(6-15)4-10(11)5-14-8-12-7-13-14;/h2-4,6-8H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUVEOYHXFDRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=NC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1389643.png)

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1389646.png)








